2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide
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Overview
Description
2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide is an organic compound characterized by the presence of a bromine atom, a hydroxycyclopentyl group, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine.
Hydroxycyclopentyl Group Addition: The final step involves the nucleophilic substitution of the sulfonamide with a hydroxycyclopentylmethyl group, which can be achieved using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclopentyl ring can undergo oxidation to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of various substituted benzene sulfonamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide can be used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the sulfonamide group.
Mechanism of Action
The mechanism by which 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[(1-hydroxycyclohexyl)methyl]benzene-1-sulfonamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
2-chloro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide imparts unique reactivity, allowing for specific types of chemical transformations that are not possible with its analogs. This makes it a versatile intermediate in synthetic chemistry.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-10-5-1-2-6-11(10)18(16,17)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLMOVDLGUYWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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